N-(carbamotioilamino)formamida

Descripción general

Descripción

1-Formyl-3-thiosemicarbazide is a useful research compound. Its molecular formula is C2H5N3OS and its molecular weight is 119.15 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Formyl-3-thiosemicarbazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Formyl-3-thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Formyl-3-thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes antimicrobianos y anticancerígenos

Los derivados de la tiosemicarbazida, incluida la 1-Formil-3-tiosemicarbazida, se han estudiado por su potencial como agentes antimicrobianos y anticancerígenos. Se ha encontrado que los complejos de metales de transición de estos derivados son más efectivos en comparación con los ligandos libres solos, probablemente debido a un aumento de la lipofilicidad .

Desarrollo del método HPLC

La 1-Formil-3-tiosemicarbazida se puede analizar utilizando métodos de HPLC de fase inversa (RP). Las condiciones para la separación implican una fase móvil que contiene acetonitrilo, agua y ácido fosfórico, que se puede modificar con ácido fórmico para compatibilidad con espectrometría de masas .

Estudios de actividad biológica

Los investigadores se han centrado en los derivados de tiosemicarbazida y 1,3,4-tiadiazol debido a su amplia gama de actividades biológicas. Éstas incluyen propiedades antimicrobianas, antiinflamatorias y anticancerígenas, lo que las convierte en significativas en el desarrollo de fármacos .

Actividad antihelmíntica

Algunos derivados de la tiosemicarbazida han mostrado una actividad antihelmíntica prometedora. Esto sugiere aplicaciones potenciales en el desarrollo de tratamientos contra gusanos parásitos .

Actividad Biológica

1-Formyl-3-thiosemicarbazide (FTSC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anthelmintic research. This article explores the biological properties of FTSC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

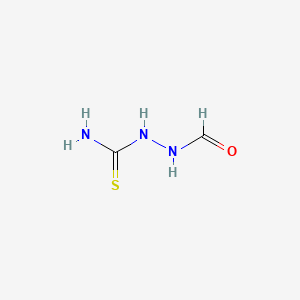

1-Formyl-3-thiosemicarbazide has the molecular formula and features a thiosemicarbazide moiety. Its structure is characterized by a formyl group attached to the nitrogen atom of the thiosemicarbazide framework, which is critical for its biological activity. The compound's unique structure allows it to participate in various chemical interactions, particularly hydrogen bonding.

Antimicrobial Activity

FTSC exhibits significant antimicrobial properties against a range of bacteria and fungi. Research indicates that FTSC has a minimum inhibitory concentration (MIC) as low as 1.95 µg/mL against Staphylococcus spp., with specific activity noted against methicillin-resistant Staphylococcus aureus (MRSA) . The minimum bactericidal concentration (MBC) values also reflect its potent activity, particularly against S. epidermidis and Bacillus cereus.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus spp. | 1.95 | 1000 |

| MRSA | 3.9 | 1000 |

| S. epidermidis | 15.63 | 1000 |

| Bacillus cereus | 15.63 | 1000 |

The bacteriostatic nature of FTSC was confirmed through MBC/MIC ratio analysis, indicating that it inhibits bacterial growth rather than killing the bacteria directly .

Anticancer Activity

The anticancer potential of FTSC has been evaluated using various cancer cell lines. In one study, FTSC demonstrated an IC50 value of 69.02 ± 12.63 µM against SW620 colon cancer cells, which is significantly higher than the reference drug Doxorubicin (IC50 = 1.83 ± 0.10 µM) . This suggests that while FTSC has some cytotoxic effects, they are comparatively lower than established chemotherapeutic agents.

Anthelmintic Activity

FTSC has also been assessed for its anthelmintic properties. In comparative studies, FTSC derivatives showed promising results with an LC50 value of 14.77 mg/mL against nematodes, indicating moderate efficacy in eliminating parasitic infections . This activity is noteworthy as it positions FTSC as a potential candidate for further development in antiparasitic therapies.

Structure-Activity Relationship (SAR)

The biological activity of thiosemicarbazides, including FTSC, is influenced by their molecular structure. Modifications to the substituents on the thiosemicarbazide backbone can enhance or diminish their biological efficacy . For instance, structural variations have shown to impact both antimicrobial and anticancer activities significantly.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of FTSC:

- Antimicrobial Studies : A comprehensive evaluation of various thiosemicarbazide derivatives revealed that compounds similar to FTSC exhibited broad-spectrum antimicrobial effects, highlighting the importance of substituent choice on activity .

- Anticancer Research : Investigations into thiosemicarbazone derivatives have indicated that specific modifications can lead to enhanced cytotoxicity against cancer cell lines, suggesting potential pathways for drug development based on FTSC's structure .

- In Vivo Studies : While most research focuses on in vitro evaluations, future studies should aim to assess the in vivo efficacy of FTSC to better understand its therapeutic potential and safety profile.

Propiedades

IUPAC Name |

N-(carbamothioylamino)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3OS/c3-2(7)5-4-1-6/h1H,(H,4,6)(H3,3,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKPFCYLLBRSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020641 | |

| Record name | 1-Formyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2302-84-3 | |

| Record name | 2-Formylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2302-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Formyl-3-thiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Formyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, 2-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Formyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-formylthiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FORMYL-3-THIOSEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVP9S5A44W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1-Formyl-3-thiosemicarbazide?

A1: 1-Formyl-3-thiosemicarbazide (FTSC) has the molecular formula C2H5N3OS and a molecular weight of 119.15 g/mol []. The thiosemicarbazide moiety of the molecule is planar. The conformation of this moiety in FTSC is similar to other thiosemicarbazides and their derivatives, but differs from the conformation observed in metal complexes of these compounds [].

Q2: What types of hydrogen bonding interactions are observed in the crystal structure of FTSC?

A2: Five types of hydrogen bonds are present in the crystal structure of FTSC: N-H...O, N-H...S, N-H...N, C-H...O, and C-H...S []. An earlier study incorrectly reported a potential S-H...N hydrogen bond, which was disproven in later work [].

Q3: How does the strength of the hydrogen bonds in FTSC compare?

A3: Based on topological analysis using Bader's quantum theory of 'atoms in molecules', the strongest hydrogen bond interaction in FTSC is N-H...O, and the weakest is C-H...S. The remaining interactions (N-H...S, N-H...N, and C-H...O) fall in between these two extremes [].

Q4: How can 1-Formyl-3-thiosemicarbazide be synthesized?

A5: 1-Formyl-3-thiosemicarbazide can be synthesized by reacting thiosemicarbazide with formic acid []. It can also be used as an intermediate in the synthesis of 1,2,4-Triazole [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.